molecular formula C29H25N3O B297146 2,7-dimethyl-5-(2-phenylmethoxynaphthalen-1-yl)-3,5-dihydropyrazolo[1,5-c]quinazoline

2,7-dimethyl-5-(2-phenylmethoxynaphthalen-1-yl)-3,5-dihydropyrazolo[1,5-c]quinazoline

Cat. No. B297146
M. Wt: 431.5 g/mol
InChI Key: YSCOXOQJIXIFHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-dimethyl-5-(2-phenylmethoxynaphthalen-1-yl)-3,5-dihydropyrazolo[1,5-c]quinazoline, also known as DM-PQ or DMXAA, is a synthetic small molecule that has been extensively studied for its potential applications in cancer treatment. DMXAA was first discovered in the 1990s and has since been investigated for its unique mechanism of action and its ability to induce tumor regression.

Mechanism of Action

DMXAA's mechanism of action is unique and not fully understood. It is thought to activate the immune system and induce the production of cytokines, which in turn leads to the destruction of tumor blood vessels. DMXAA has also been shown to inhibit the production of angiogenic factors, which are necessary for tumor growth.
Biochemical and Physiological Effects
DMXAA has been shown to have a variety of biochemical and physiological effects. It has been shown to induce the production of cytokines such as TNF-alpha and IL-6, which are involved in the immune response. DMXAA has also been shown to inhibit the production of VEGF, a key angiogenic factor that is necessary for tumor growth.

Advantages and Limitations for Lab Experiments

DMXAA has several advantages for lab experiments, including its ability to induce tumor regression in a variety of cancer cell lines and animal models. However, DMXAA has limitations as well, including its short half-life and poor solubility in aqueous solutions.

Future Directions

There are several future directions for DMXAA research. One area of interest is the development of more effective delivery methods for DMXAA, such as nanoparticle-based delivery systems. Another area of interest is the investigation of DMXAA's potential as a combination therapy with other cancer treatments. Additionally, further studies are needed to fully understand DMXAA's mechanism of action and its potential applications in cancer treatment.

Synthesis Methods

DMXAA can be synthesized through a multi-step process that involves the reaction of 2,7-dimethylpyrazolo[1,5-c]quinazoline with 2-bromo-1-(2-phenylmethoxy)naphthalene. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

DMXAA has been extensively studied for its potential applications in cancer treatment. It has been shown to induce tumor regression in a variety of cancer cell lines and animal models. DMXAA has also been investigated for its ability to enhance the efficacy of radiation therapy and chemotherapy.

properties

Molecular Formula

C29H25N3O

Molecular Weight

431.5 g/mol

IUPAC Name

2,7-dimethyl-5-(2-phenylmethoxynaphthalen-1-yl)-3,5-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C29H25N3O/c1-19-9-8-14-24-25-17-20(2)31-32(25)29(30-28(19)24)27-23-13-7-6-12-22(23)15-16-26(27)33-18-21-10-4-3-5-11-21/h3-17,29,31H,18H2,1-2H3

InChI Key

YSCOXOQJIXIFHH-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=C(C=CC5=CC=CC=C54)OCC6=CC=CC=C6)C

SMILES

CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=C(C=CC5=CC=CC=C54)OCC6=CC=CC=C6)C

Canonical SMILES

CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=C(C=CC5=CC=CC=C54)OCC6=CC=CC=C6)C

Origin of Product

United States

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